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Compound of Interest

Compound Name: LT-630

Cat. No.: B12364330 Get Quote

Abstract
LT-630 is a novel, orally bioavailable small molecule inhibitor of Tyrosine Kinase X (TKX), a key

enzyme implicated in the progression of various solid tumors. This document provides a

comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD)

profile of LT-630. The data herein demonstrates that LT-630 possesses favorable drug-like

properties, including good oral absorption, dose-proportional exposure, and potent target

engagement in vivo. The presented studies were designed to characterize the absorption,

distribution, metabolism, and excretion (ADME) of LT-630, and to establish a clear relationship

between its plasma concentration and target modulation. All experimental procedures are

detailed to ensure reproducibility.

Pharmacokinetics (PK)
The pharmacokinetic profile of LT-630 was evaluated in both murine (CD-1 mice) and non-

human primate (Cynomolgus monkey) models. The compound was administered via

intravenous (IV) and oral (PO) routes to determine key PK parameters, including bioavailability

and dose proportionality.

PK Parameters in CD-1 Mice
Single-dose pharmacokinetic studies were conducted in male CD-1 mice. LT-630 was

formulated in 0.5% methylcellulose for oral administration and in 20% Captisol® for intravenous

administration. Plasma concentrations were determined using a validated LC-MS/MS method.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12364330?utm_src=pdf-interest
https://www.benchchem.com/product/b12364330?utm_src=pdf-body
https://www.benchchem.com/product/b12364330?utm_src=pdf-body
https://www.benchchem.com/product/b12364330?utm_src=pdf-body
https://www.benchchem.com/product/b12364330?utm_src=pdf-body
https://www.benchchem.com/product/b12364330?utm_src=pdf-body
https://www.benchchem.com/product/b12364330?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter IV Dose (2 mg/kg)
PO Dose (10
mg/kg)

PO Dose (30
mg/kg)

Cmax (ng/mL) 1,250 ± 180 850 ± 110 2,600 ± 350

Tmax (h) 0.08 0.5 1.0

AUC(0-inf) (ng·h/mL) 1,800 ± 250 4,200 ± 560 13,500 ± 1,800

t1/2 (h) 2.1 ± 0.3 2.5 ± 0.4 2.8 ± 0.5

CL (mL/min/kg) 18.5 ± 2.6 - -

Vdss (L/kg) 3.1 ± 0.4 - -

F (%) - 52 ± 7 50 ± 6

Data are presented as

mean ± standard

deviation (n=3 per

group).

PK Parameters in Cynomolgus Monkeys
Single-dose pharmacokinetic studies were conducted in male Cynomolgus monkeys.

Formulations were consistent with those used in the murine studies.
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Parameter IV Dose (1 mg/kg) PO Dose (5 mg/kg)

Cmax (ng/mL) 880 ± 120 410 ± 65

Tmax (h) 0.1 1.5

AUC(0-inf) (ng·h/mL) 1,100 ± 150 2,750 ± 380

t1/2 (h) 3.5 ± 0.6 4.1 ± 0.7

CL (mL/min/kg) 15.2 ± 2.1 -

Vdss (L/kg) 4.0 ± 0.5 -

F (%) - 50 ± 8

Data are presented as mean ±

standard deviation (n=3 per

group).

Pharmacodynamics (PD)
The pharmacodynamic effects of LT-630 were assessed through in vitro enzyme inhibition

assays and in vivo target modulation studies in tumor-bearing mouse models.

In Vitro Potency
The inhibitory activity of LT-630 was measured against its primary target, TKX, and a panel of

related kinases to assess selectivity.

Assay Type Target IC50 (nM)

Biochemical Assay TKX 2.5 ± 0.4

Biochemical Assay Kinase A 850 ± 120

Biochemical Assay Kinase B > 10,000

Cell-Based Assay (p-TKX) TKX-mutant Cell Line 15.0 ± 2.8

Data are presented as mean ±

standard deviation.
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In Vivo Target Engagement (Mouse Xenograft Model)
The relationship between LT-630 plasma concentration and target inhibition (phosphorylation of

TKX) was evaluated in a TKX-mutant tumor xenograft model. Tumors and plasma were

collected at various time points following a single oral dose of 10 mg/kg.

Time Post-Dose (h) Plasma Conc. (ng/mL) p-TKX Inhibition (%)

0 (Vehicle) 0 0

0.5 845 ± 90 95 ± 4

2 650 ± 75 92 ± 5

4 410 ± 50 81 ± 9

8 150 ± 25 45 ± 12

24 10 ± 3 5 ± 2

Data are presented as mean ±

standard deviation.

Experimental Protocols
In Vivo Pharmacokinetic Study

Species/Strain: Male CD-1 mice (8 weeks old) or Male Cynomolgus monkeys (3-4 years old).

Housing: Standard temperature- and light-controlled conditions with ad libitum access to

food and water.

Dosing:

Oral (PO): LT-630 was suspended in 0.5% (w/v) methylcellulose in water and administered

via oral gavage.

Intravenous (IV): LT-630 was dissolved in 20% (w/v) Captisol® in saline and administered

as a bolus via the tail vein (mice) or cephalic vein (monkeys).
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Sample Collection: Blood samples (~50 µL for mice, ~200 µL for monkeys) were collected

from the saphenous vein into K2EDTA-coated tubes at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8,

and 24 hours post-dose.

Sample Processing: Plasma was isolated by centrifugation at 4,000 x g for 10 minutes at 4°C

and stored at -80°C until analysis.

Bioanalysis: Plasma concentrations of LT-630 were determined using a validated LC-MS/MS

method. The calibration curve was linear over the range of 1 to 2000 ng/mL.

Data Analysis: PK parameters were calculated using non-compartmental analysis (NCA) with

Phoenix™ WinNonlin® software.

In Vivo Pharmacodynamic (Tumor Target Modulation)
Study

Model: Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 TKX-

mutant cancer cells. Tumors were grown to an average volume of 150-200 mm³.

Dosing: Mice were administered a single oral dose of LT-630 (10 mg/kg) or vehicle.

Sample Collection: At specified time points (0.5, 2, 4, 8, 24 hours), cohorts of mice (n=3 per

time point) were euthanized. Blood was collected via cardiac puncture for PK analysis.

Tumors were excised, snap-frozen in liquid nitrogen, and stored at -80°C.

Tumor Lysate Preparation: Frozen tumor tissue was homogenized in RIPA buffer

supplemented with protease and phosphatase inhibitors. Protein concentration was

determined using a BCA assay.

Western Blot Analysis: Equal amounts of protein (30 µg) were separated by SDS-PAGE,

transferred to a PVDF membrane, and probed with primary antibodies against phospho-TKX

(p-TKX) and total TKX.

Quantification: Band intensities were quantified using ImageJ software. The p-TKX signal

was normalized to the total TKX signal for each sample. Percent inhibition was calculated

relative to the vehicle-treated control group.
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Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagrams
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Caption: High-level workflow for preclinical PK and PD studies.

Mechanism of Action: TKX Signaling Pathway
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LT-630 Inhibition of TKX Signaling
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Caption: Proposed mechanism of LT-630 in blocking the TKX signaling cascade.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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